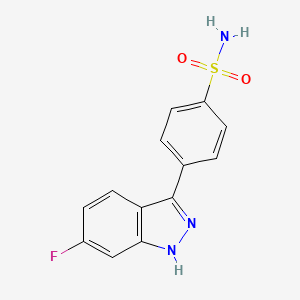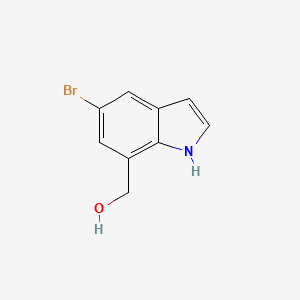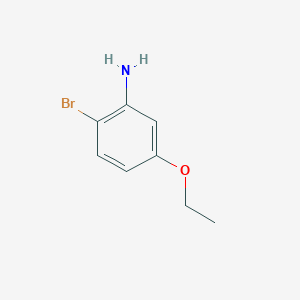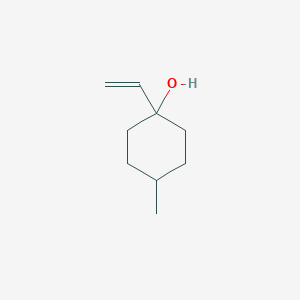
3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 3,5-dichlorobenzyl chloride with thiourea in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures around 20°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiadiazoles .
Aplicaciones Científicas De Investigación
3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-hydroxybenzonitrile: Similar in structure but with a hydroxyl group instead of a sulfinyl group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains chlorine atoms and a quinone structure, used as an oxidizing agent
Uniqueness
3-Chloro-5-(3,5-dichlorobenzylsulfinyl)-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring with a sulfinyl group and multiple chlorine atoms. This unique structure imparts specific chemical reactivity and potential biological activities that are not found in similar compounds .
Propiedades
Fórmula molecular |
C9H5Cl3N2OS2 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-chloro-5-[(3,5-dichlorophenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2OS2/c10-6-1-5(2-7(11)3-6)4-17(15)9-13-8(12)14-16-9/h1-3H,4H2 |
Clave InChI |
LYMHVKOYAIMSRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)CS(=O)C2=NC(=NS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


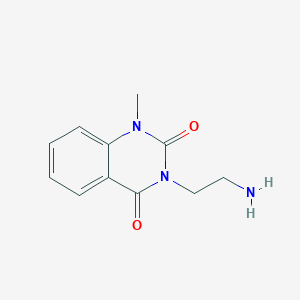
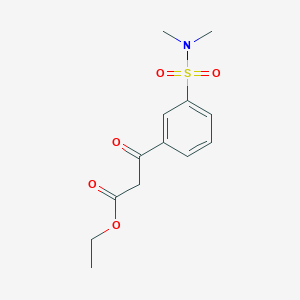
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
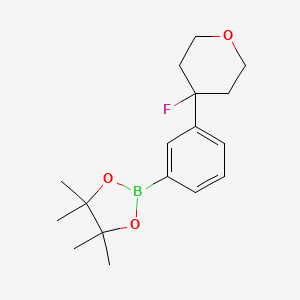
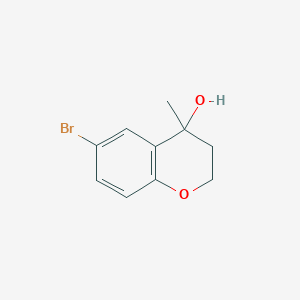
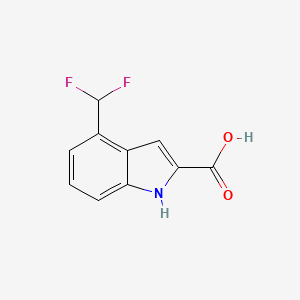
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
